molecular formula C15H16N2O4 B2366875 Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate CAS No. 1421482-70-3

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2366875
CAS No.: 1421482-70-3
M. Wt: 288.303
InChI Key: AQDRLQBJWBSDOS-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate typically involves the formation of the isoxazole ring followed by the introduction of the carbamate ester group. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the isoxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for diseases where isoxazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-9-13(21-17-10)7-8-16-14(18)11-3-5-12(6-4-11)15(19)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDRLQBJWBSDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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